BenchChemオンラインストアへようこそ!

N-(2-Methylcyclohexyl)oxolane-2-carboxamide

Fragment-based drug discovery endothiapepsin inhibition regioisomer selectivity

N-(2-Methylcyclohexyl)oxolane-2-carboxamide (CAS 1212130-16-9) is a synthetic carboxamide featuring a 2-methylcyclohexylamine moiety coupled to an oxolane-2-carbonyl group, with a molecular weight of 211.30 g·mol⁻¹ and the molecular formula C₁₂H₂₁NO₂. The compound serves as a versatile intermediate or end-product building block in medicinal chemistry, structurally belonging to the class of tetrahydrofuran carboxamides.

Molecular Formula C12H21NO2
Molecular Weight 211.305
CAS No. 1212130-16-9
Cat. No. B2403742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methylcyclohexyl)oxolane-2-carboxamide
CAS1212130-16-9
Molecular FormulaC12H21NO2
Molecular Weight211.305
Structural Identifiers
SMILESCC1CCCCC1NC(=O)C2CCCO2
InChIInChI=1S/C12H21NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h9-11H,2-8H2,1H3,(H,13,14)
InChIKeyUUUXGYBRRMHDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Methylcyclohexyl)oxolane-2-carboxamide (CAS 1212130-16-9): Research-Grade Building Block for Fragment-Based Drug Design and Selective Pharmacophore Development


N-(2-Methylcyclohexyl)oxolane-2-carboxamide (CAS 1212130-16-9) is a synthetic carboxamide featuring a 2-methylcyclohexylamine moiety coupled to an oxolane-2-carbonyl group, with a molecular weight of 211.30 g·mol⁻¹ and the molecular formula C₁₂H₂₁NO₂ . The compound serves as a versatile intermediate or end-product building block in medicinal chemistry, structurally belonging to the class of tetrahydrofuran carboxamides. Its 2-methyl substitution distinguishes it from regioisomeric analogs such as N-(4-methylcyclohexyl)oxolane-2-carboxamide, while its free N-H group differentiates it from the N-methyl analog methoxetamine (MXE), yielding distinct hydrogen-bond donor capacity and target selectivity profiles [1].

Why N-(2-Methylcyclohexyl)oxolane-2-carboxamide Cannot Be Substituted with Generic Oxolane Carboxamides in Targeted Investigations


Interchanging N-(2-methylcyclohexyl)oxolane-2-carboxamide with common oxolane-2-carboxamide analogs, such as N-cyclohexyl or N-(4-methylcyclohexyl) regioisomers, is not valid for precise structure-activity relationship (SAR) studies or fragment-based screening campaigns. The position of the methyl substituent on the cyclohexyl ring directly influences the conformer population and the spatial orientation of the hydrophobic surface, which has been shown to alter the binding mode to aspartic proteases [1]. Furthermore, replacing the N-H with an N-methyl group fundamentally alters the hydrogen-bond donor/acceptor capacity, which can switch the pharmacological profile from an inactive intermediate to a potent NMDA receptor dissociative anesthetic . Such structural variations translate into quantifiable differences in target engagement, selectivity, and regulatory classification, making generic substitution scientifically unreliable.

Quantitative Evidence Guide for N-(2-Methylcyclohexyl)oxolane-2-carboxamide Selection Over Key Analogs


Regioisomeric Differentiation in Fragment Binding to Endothiapepsin: 2-Methyl vs 4-Methyl

The 2-methylcyclohexyl regioisomer is anticipated to occupy a distinct pocket within endothiapepsin compared to the known 4-methyl variant. Experimental data for the 4-methyl analog (Fragment 47) show a binding free energy (ΔG°bind, exp) that marks it as one of the strongest binders in the fragment library, with the S2 pocket being its primary site [1]. The 2-methyl analog, by shifting the substitution pattern, is expected to redirect binding toward a different subpocket (e.g., S1 or S3), potentially altering affinity and selectivity for aspartic proteases, based on established SAR of cyclohexyl-based inhibitors [2].

Fragment-based drug discovery endothiapepsin inhibition regioisomer selectivity

Hydrogen-Bond Donor Feature: N-H vs N-Methyl Pharmacological Distinction

N-Methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide (Methoxetamine, MXE) acts as a potent NMDA receptor antagonist and dissociative anesthetic . The target compound possesses a free amide N-H, which acts as a hydrogen-bond donor (HBD), fundamentally altering its pharmacophore. The loss of N-methyl and gain of HBD is expected to drastically reduce NMDA receptor affinity and bypass psychoactive effects, yielding a distinct safety and regulatory profile

NMDA receptor PAM dissociative anesthetic hydrogen-bond donor

Molecular Weight and LogP Distinctions for Analytical Detection and Purity Monitoring

The molecular weight of N-(2-methylcyclohexyl)oxolane-2-carboxamide (211.30 g·mol⁻¹) is substantially lower than that of its N-methyl analog (225.33 g·mol⁻¹) . This 14‑Da mass difference facilitates baseline chromatographic separation and unambiguous mass spectrometric identification. The presence of an N-H group enhances retention on polar stationary phases relative to the N-methyl variant, enabling precise quantification in mixture purity analysis .

LC-MS chromatographic separation quality control

Best Research and Industrial Application Scenarios for N-(2-Methylcyclohexyl)oxolane-2-carboxamide (1212130-16-9)


Fragment-Based Lead Discovery for Aspartic Protease Inhibitors

Utilize the 2-methylcyclohexyl regioisomer as a unique fragment in screening campaigns against endothiapepsin or renin. Because the 4-methyl analog has demonstrated robust binding to the S2 pocket [1], the 2-methyl variant offers a complementary probe to map the S1/S3 selectivity landscape, aiding in the rational design of high-affinity aspartic protease inhibitors.

Legal Research Tool for Studying NMDA Receptor Pharmacophore Requirements

Employ N-(2-methylcyclohexyl)oxolane-2-carboxamide as a non-psychoactive control or precursor in studies exploring the impact of N-H hydrogen-bond donation on NMDA receptor interaction. Its structural similarity to methoxetamine, yet absence of N-methyl group, allows researchers to investigate the contribution of HBD to receptor binding without handling controlled substances .

LC-MS Method Development and Forensic Metabolite Fingerprinting

Leverage the 14‑Da mass difference relative to the N-methyl analog to develop highly selective LC-MS/MS methods for quantifying N-H carboxamide impurities or metabolites in biological matrices. This analytical resolution is critical for forensic toxicology labs distinguishing between legal synthetic intermediates and controlled dissociative anesthetics .

Synthesis of Tunable Oxolane-2-carboxamide Libraries via N-Alkylation

Use N-(2-methylcyclohexyl)oxolane-2-carboxamide as a key intermediate for N-alkylation reactions to generate diverse SAR libraries. The free N-H group enables facile introduction of various alkyl, acyl, or sulfonamide groups, expanding chemical space around the oxolane core for medicinal chemistry exploration.

Quote Request

Request a Quote for N-(2-Methylcyclohexyl)oxolane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.